Trimebutine-d3 (hydrochloride)
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Overview
Description
Trimebutine-d3 (hydrochloride) is a deuterated form of trimebutine, an opiate receptor agonist with antimuscarinic activity. It is primarily used in scientific research as a tracer for quantitation during drug development processes . Trimebutine itself is a spasmolytic agent that regulates intestinal and colonic motility and relieves abdominal pain .
Preparation Methods
The preparation of trimebutine-d3 (hydrochloride) involves the deuteration of trimebutine. The synthetic route typically includes the esterification and amino-methylation of 2-amino-2-phenylbutyric acid, followed by reduction to obtain 2-(dimethylamino)-2-phenylbutyl alcohol. This intermediate is then reacted with 3,4,5-trimethoxybenzoic acid in the presence of a protonic acid catalyst to yield trimebutine . The deuteration process involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the trimebutine molecule .
Chemical Reactions Analysis
Trimebutine-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another. This can occur under various conditions depending on the substituents involved.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Trimebutine-d3 (hydrochloride) is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Development: Helps in the quantitation of drug molecules during the development process.
Biological Studies: Used to investigate the effects of deuterium substitution on the pharmacokinetics and metabolism of pharmaceuticals.
Mechanism of Action
Trimebutine-d3 (hydrochloride) exerts its effects by acting as an opiate receptor agonist with antimuscarinic activity. It binds to peripheral mu, kappa, and delta opiate receptors, leading to the release of gastrointestinal peptides such as motilin. This modulates the release of other peptides, including vasoactive intestinal peptide, gastrin, and glucagon . Additionally, it inhibits the influx of extracellular calcium ions into smooth muscle cells and the release of calcium from intracellular stores, resulting in decreased peristalsis .
Comparison with Similar Compounds
Trimebutine-d3 (hydrochloride) can be compared with other prokinetic agents used for gastrointestinal disorders. Similar compounds include:
Metoclopramide: A dopamine antagonist used to treat nausea and gastroparesis.
Domperidone: Another dopamine antagonist with similar applications.
Cinitapride: A newer prokinetic agent with a higher efficacy rate for functional dyspepsia.
Trimebutine-d3 (hydrochloride) is unique due to its deuterium substitution, which provides distinct advantages in pharmacokinetic studies and drug development processes .
Properties
Molecular Formula |
C22H30ClNO5 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
[2-(dimethylamino)-2-phenylbutyl] 3,5-dimethoxy-4-(trideuteriomethoxy)benzoate;hydrochloride |
InChI |
InChI=1S/C22H29NO5.ClH/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;/h8-14H,7,15H2,1-6H3;1H/i6D3; |
InChI Key |
CPDIJJYIMJHSBH-AZZWRUEWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)C(=O)OCC(CC)(C2=CC=CC=C2)N(C)C)OC.Cl |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.Cl |
Origin of Product |
United States |
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